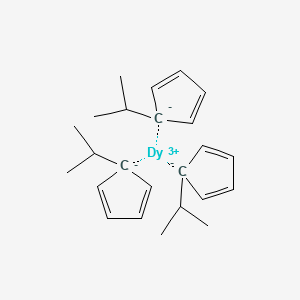

Tris(i-propylcyclopentadienyl)dysprosium(III)

Description

Contextualization within the Broader Field of Organometallic Lanthanide Complexes

Organolanthanide chemistry is a specialized branch of organometallic chemistry focusing on compounds containing a direct bond between a carbon atom and a lanthanide element. bohrium.com The chemistry of these elements is characterized by their high electropositivity, a predominance of the +3 oxidation state, and large ionic radii, which allows for high coordination numbers. bohrium.comnih.gov The bonding in these complexes is primarily ionic or electrostatic in nature, rather than covalent. researchgate.net This characteristic significantly influences their structure, reactivity, and properties.

Cyclopentadienyl (B1206354) (Cp) ligands and their substituted derivatives have been the most widely utilized ligands in organolanthanide chemistry since its inception. researchgate.net However, significant progress has also been made with other ligand types, such as alkyls, alkoxides, and nitrogen donors. bohrium.comresearchgate.net A major challenge in this field is the high sensitivity of organolanthanide complexes to air and moisture, necessitating specialized handling techniques. researchgate.net Despite these challenges, the field is driven by the unique applications of these complexes. They are investigated for their catalytic capabilities, particularly in polymerization, and for their luminescent and magnetic properties. jyu.fijyu.firutgers.edu The development of volatile organolanthanide compounds, often achieved by modifying cyclopentadienyl ligands, is also a key area of research for their use as precursors in Metal-Organic Chemical Vapour Deposition (MOCVD) for producing lanthanide oxide thin films. researchgate.netcalpaclab.com

Strategic Importance of Cyclopentadienyl Ligands in Dysprosium(III) Coordination Environments

Cyclopentadienyl (Cp) ligands and their substituted variants are of paramount strategic importance in the coordination chemistry of dysprosium(III). jyu.fi These ligands are five-membered aromatic rings that typically bind to the metal center in a η⁵-fashion, meaning all five carbon atoms interact with the dysprosium ion. researchgate.netjyu.fi This interaction is predominantly electrostatic. researchgate.net The number of Cp ligands coordinated to the metal center dictates the steric environment and, consequently, the complex's reactivity. For instance, tris(cyclopentadienyl) complexes are often sterically saturated, limiting their reactivity, whereas bis(cyclopentadienyl) species have more available coordination space, opening up a richer chemistry for catalysis and small molecule activation. researchgate.net

In the context of dysprosium(III), cyclopentadienyl ligands are crucial for the development of Single-Molecule Magnets (SMMs). nih.gov SMMs are individual molecules that can exhibit slow relaxation of their magnetization, a property with potential applications in high-density data storage and quantum computing. acs.org Dysprosium is a key element in this field due to the significant magnetic anisotropy of the Dy(III) ion. jyu.fi The ligand field created by the surrounding cyclopentadienyl rings directly influences this anisotropy. nih.gov Specifically, bis(cyclopentadienyl)dysprosium units, often written as [Cp₂Dy]⁺, have been shown to provide a strongly axial crystal field, which is a critical factor for achieving high energy barriers to magnetization reversal (Ueff) and high magnetic blocking temperatures (T₋B). nih.govacs.org The ability to easily modify the Cp ring with various functional groups, such as the isopropyl groups in Tris(i-propylcyclopentadienyl)dysprosium(III), allows for the fine-tuning of the steric and electronic properties of the complex, thereby controlling the resulting magnetic behavior. jyu.fiacs.org

Review of Current Knowledge Gaps and Research Imperatives Pertaining to Tris(i-propylcyclopentadienyl)dysprosium(III)

While the broader class of dysprosium metallocenes has been a focal point of intense research, particularly for their SMM properties, specific and detailed studies on Tris(i-propylcyclopentadienyl)dysprosium(III) are not widely available in peer-reviewed literature. Much of the current research has centered on cationic dysprosocenium complexes of the type [Dy(Cpᴿ)₂]⁺, which have demonstrated record-breaking SMM performance. chemrxiv.orgnih.gov

A primary knowledge gap, therefore, is the comprehensive characterization of the magnetic properties of the neutral, tris-ligated Tris(i-propylcyclopentadienyl)dysprosium(III). Although it is commercially available as a precursor for CVD and ALD, its potential as an SMM or as a precursor to SMMs has not been thoroughly explored. strem.comcalpaclab.com

Key research imperatives include:

Detailed Magneto-Structural Correlation: A critical research goal is the synthesis and single-crystal X-ray diffraction analysis of Tris(i-propylcyclopentadienyl)dysprosium(III). This would elucidate the precise coordination geometry and allow for a detailed correlation between its molecular structure and its magnetic properties, which are currently uncharacterized. Investigating how the three isopropyl-substituted rings arrange themselves and influence the crystal field around the Dy(III) ion is essential.

Exploration of Reactivity: The reactivity of tris(cyclopentadienyl) lanthanide complexes is generally limited by steric bulk. researchgate.net However, exploring reactions that could selectively remove one i-propylcyclopentadienyl ligand to form a more reactive bis(cyclopentadienyl) species, [Dy(C₅H₄-i-Pr)₂]⁺, would be a significant step. Such a species would be a direct analogue to the high-performance SMMs currently setting records and would reveal how the isopropyl substituent impacts magnetic anisotropy compared to other alkyl groups. chemrxiv.orgnih.gov

Materials Science Applications: Given its availability as a deposition precursor, a research imperative exists to study its decomposition pathways and the quality of dysprosium-containing thin films it can produce. strem.comamericanelements.com Understanding its volatility and thermal stability is crucial for optimizing its use in materials science.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);5-propan-2-ylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFLKOZVUPHSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Dy+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Dy | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris I Propylcyclopentadienyl Dysprosium Iii

Precursor Selection and Design for Organodysprosium Synthesis

The synthesis of organodysprosium compounds, including Tris(i-propylcyclopentadienyl)dysprosium(III), is fundamentally guided by the principles of salt metathesis. The selection of appropriate precursors is a critical first step that dictates the feasibility, yield, and purity of the final product. This process involves choosing a suitable dysprosium source and a corresponding cyclopentadienyl (B1206354) ligand precursor.

Dysprosium is typically introduced in its +3 oxidation state, most commonly as a halide salt. Dysprosium(III) chloride (DyCl₃) and dysprosium(III) iodide (DyI₃) are frequently used starting materials due to their reactivity and commercial availability. The choice of halide can influence the reaction kinetics and the nature of the byproducts. For instance, the synthesis of other cyclopentadienyl lanthanide complexes has been achieved using LnI₃ precursors. researchgate.net

The organic ligand is introduced as an alkali metal salt of isopropylcyclopentadiene. This is typically prepared by deprotonating isopropylcyclopentadiene with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form sodium isopropylcyclopentadienide (Na(i-PrCp)) or potassium isopropylcyclopentadienide (K(i-PrCp)). The resulting anionic cyclopentadienyl ligand serves as the nucleophile in the subsequent metathesis reaction. The design of the ligand itself, with the isopropyl group, enhances the solubility and volatility of the final complex compared to its unsubstituted cyclopentadienyl analogue, which can be advantageous for purification and deposition applications. americanelements.comereztech.com

The selection of precursors is often guided by the desired purity and the scale of the synthesis. Anhydrous dysprosium salts are essential, as any water present will react with the organometallic product. chemistryviews.orgscienceinfo.com The choice between sodium and potassium salts of the cyclopentadienyl ligand can also affect the reaction, with potassium salts sometimes offering different solubility and reactivity profiles. researchgate.net

Table 1: Common Precursors for Tris(i-propylcyclopentadienyl)dysprosium(III) Synthesis

| Role | Precursor | Chemical Formula | Key Considerations |

| Dysprosium Source | Anhydrous Dysprosium(III) Chloride | DyCl₃ | Must be rigorously dried to prevent side reactions. |

| Dysprosium Source | Anhydrous Dysprosium(III) Iodide | DyI₃ | Can offer different reactivity compared to chloride. researchgate.net |

| Ligand Source | Sodium isopropylcyclopentadienide | Na(C₅H₄-i-Pr) | Prepared in situ or isolated before use. |

| Ligand Source | Potassium isopropylcyclopentadienide | K(C₅H₄-i-Pr) | May offer solubility advantages. researchgate.net |

Reaction Pathways and Mechanistic Considerations in Cyclopentadienyl Dysprosium Formation

The primary reaction pathway for the formation of Tris(i-propylcyclopentadienyl)dysprosium(III) is salt metathesis. This reaction involves the exchange of ions between the dysprosium halide and the alkali metal salt of the isopropylcyclopentadienyl ligand. The general reaction is as follows:

DyX₃ + 3 M(i-PrCp) → Dy(i-PrCp)₃ + 3 MX (where X = Cl, I and M = Na, K)

This reaction is typically carried out in an aprotic, coordinating solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The solvent plays a crucial role in solvating the metal ions and facilitating the reaction. The driving force for the reaction is the formation of the thermodynamically stable alkali metal halide (e.g., NaCl or KCl), which is often insoluble in the reaction solvent and precipitates out, driving the equilibrium towards the product side.

Mechanistically, the reaction proceeds through a stepwise substitution of the halide ligands on the dysprosium center with the isopropylcyclopentadienyl ligands. The coordination of solvent molecules, like THF, to the dysprosium center is an important intermediate step. For related lanthanide complexes, intermediates such as CpLnI₂(THF)₃ have been identified, suggesting that the substitution occurs sequentially. researchgate.net The reaction of dysprosium diiodide with cyclopentadiene (B3395910) has also been shown to yield dysprosium(III) products through disproportionation, highlighting the stability of the +3 oxidation state for dysprosium in these systems. researchgate.netpilgaardelements.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of Tris(i-propylcyclopentadienyl)dysprosium(III), several reaction parameters must be carefully controlled and optimized.

Stoichiometry: The molar ratio of the reactants is crucial. A stoichiometric ratio of 1:3 (DyX₃ : M(i-PrCp)) is typically used. However, a slight excess of the cyclopentadienyl reagent may be employed to ensure complete reaction of the dysprosium precursor.

Temperature: The reaction is often initiated at a low temperature (e.g., -78 °C) to control the exothermic nature of the reaction and minimize side product formation. acs.org The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.

Reaction Time: The duration of the reaction can vary from several hours to overnight. Monitoring the reaction progress, for example by observing the precipitation of the salt byproduct, is important to determine the optimal reaction time.

Solvent: Anhydrous and deoxygenated solvents are mandatory. wdfiles.com THF is a common choice due to its ability to solvate the dysprosium precursor and intermediates. The purity of the solvent is paramount to avoid decomposition of the product.

Table 2: Optimization of Reaction Parameters

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

| Reactant Ratio (DyX₃:M(Cp)) | 1:3 to 1:3.1 | Ensures complete conversion of the dysprosium precursor. |

| Temperature | -78 °C to Room Temperature / Reflux | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion. |

| Solvent | Anhydrous, deoxygenated THF | Affects solubility of reactants and stability of the product. |

Advanced Purification and Isolation Techniques for Air-Sensitive Organometallics

Tris(i-propylcyclopentadienyl)dysprosium(III) is highly sensitive to oxygen and moisture, necessitating the use of specialized techniques for its purification and isolation. ereztech.comchemistryviews.org All manipulations must be performed under an inert atmosphere, typically nitrogen or argon, using either a Schlenk line or a glovebox. wdfiles.comlehigh.edu

Filtration: After the reaction is complete, the precipitated alkali metal halide byproduct is removed by filtration. This is performed using cannula filtration techniques, where the solution is transferred from the reaction flask to a filter frit under a positive pressure of inert gas. lehigh.edu

Solvent Removal: The solvent is removed from the filtrate under vacuum to yield the crude solid product.

Purification: The primary method for purifying volatile, thermally stable organometallics like Tris(i-propylcyclopentadienyl)dysprosium(III) is sublimation. The crude product is heated under high vacuum, causing it to sublime and then condense as pure crystals on a cold surface, leaving non-volatile impurities behind. wdfiles.com Recrystallization from a non-coordinating solvent like hexane (B92381) or toluene (B28343) is another common method. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the pure compound crystallizes out.

Isolation and Storage: The purified product must be isolated and stored in a manner that prevents exposure to air. This is typically achieved by sealing the compound in a glass ampoule under vacuum or an inert atmosphere. wdfiles.com For routine use, it can be stored in a vial within a nitrogen-filled glovebox.

Table 3: Purification Techniques for Air-Sensitive Organometallics

| Technique | Description | Applicability for Dy(i-PrCp)₃ |

| Cannula Filtration | Transfer of solution through a tube (cannula) to a filter under inert atmosphere to remove solids. acs.orglehigh.edu | Essential for removing salt byproducts after synthesis. |

| Sublimation | Heating a solid under vacuum to convert it directly into a gas, which then condenses back into a pure solid on a cold surface. wdfiles.com | Highly effective for volatile and thermally stable compounds. |

| Recrystallization | Dissolving the compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling. | Useful for removing soluble impurities. |

| Schlenk Line/Glovebox | Specialized equipment that provides an inert atmosphere for handling air-sensitive reagents and products. chemistryviews.org | Mandatory for all manipulations. |

Advanced Spectroscopic and Structural Characterization Techniques Applied to Tris I Propylcyclopentadienyl Dysprosium Iii

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of Tris(i-propylcyclopentadienyl)dysprosium(III), revealing key architectural details.

If a suitable single crystal were analyzed, the resulting data would elucidate:

Coordination Geometry: The coordination environment around the central Dy(III) ion, defined by the arrangement of the three isopropylcyclopentadienyl (iPrCp) ligands.

Bond Lengths and Angles: Precise measurements of the Dysprosium-Carbon (Dy-C) bond distances to the cyclopentadienyl (B1206354) rings and the Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) bond lengths within the ligands. Inter-ligand angles and the orientation of the isopropyl groups could also be determined.

Crystal Packing: How individual molecules of Tris(i-propylcyclopentadienyl)dysprosium(III) arrange themselves in the crystal lattice, revealing any intermolecular interactions.

While specific crystallographic data for Tris(i-propylcyclopentadienyl)dysprosium(III) is not published, related tris(cyclopentadienyl) lanthanide complexes typically exhibit a pseudo-trigonal planar arrangement of the centroids of the cyclopentadienyl rings around the central metal ion.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Paramagnetic Lanthanide Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy on paramagnetic molecules like Tris(i-propylcyclopentadienyl)dysprosium(III) is challenging but informative. The unpaired electrons of the Dy(III) ion (an f⁹ ion) cause significant changes to the NMR spectrum compared to a diamagnetic analogue.

Key features of the NMR analysis would include:

Wide Chemical Shift Range: Resonances, particularly for protons close to the dysprosium center, would be spread over a very wide range, potentially hundreds of ppm.

Signal Broadening: The paramagnetic nature of Dy(III) leads to efficient nuclear relaxation, causing significant broadening of the NMR signals. This can sometimes obscure fine details like spin-spin coupling.

Without experimental data, a specific analysis is impossible. However, a hypothetical ¹H NMR spectrum would be expected to show broad signals for the cyclopentadienyl ring protons and the isopropyl group's methine and methyl protons, all shifted far from their typical diamagnetic regions.

The observed chemical shift (δ_para) in a paramagnetic complex is the sum of the diamagnetic shift (δ_dia) and the paramagnetic or hyperfine shift (δ_hyperfine). The hyperfine shift itself has two main components:

Contact (Scalar) Shift: Arises from the delocalization of unpaired electron spin density from the metal ion to the ligand's nuclei. This effect is transmitted through chemical bonds.

A detailed analysis, if data were available, would involve separating these contributions to gain insight into the electronic structure and the spatial arrangement of the ligands in solution.

In situ NMR spectroscopy involves monitoring a chemical reaction directly inside an NMR tube. This technique is powerful for understanding reaction mechanisms, identifying transient intermediates, and determining reaction kinetics. It could be applied to the synthesis of Tris(i-propylcyclopentadienyl)dysprosium(III), for example, by monitoring the reaction between DyCl₃ and sodium isopropylcyclopentadienide. However, there are no published studies where this technique has been used to investigate the formation or reactivity of this specific compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure Probing

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin states in the presence of a magnetic field. It is exclusively used for species with unpaired electrons, such as the Dy(III) ion.

An EPR study of Tris(i-propylcyclopentadienyl)dysprosium(III) would provide critical information about:

Electronic Ground State: Characterization of the ground Kramers doublet of the Dy(III) ion.

Magnetic Anisotropy: The interaction of the Dy(III) ion's electron spin with the electric field generated by the surrounding iPrCp ligands (the ligand field) results in magnetic anisotropy. EPR is highly sensitive to this anisotropy, which is a key factor in determining if a molecule can function as a single-molecule magnet.

Dy(III) complexes are often "EPR-silent" at standard X-band frequencies due to very fast relaxation and large zero-field splitting. Therefore, high-frequency and high-field EPR (HFEPR) is typically required for their study. No EPR spectra for Tris(i-propylcyclopentadienyl)dysprosium(III) have been reported in the literature.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Tris(i-propylcyclopentadienyl)dysprosium(III), MS would be used to confirm its molecular weight and investigate its stability in the gas phase. The monoisotopic mass of the compound is approximately 485.187 g/mol .

A typical mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to show:

Molecular Ion Peak ([M]⁺): A peak corresponding to the intact molecule, confirming its molecular formula. The isotopic pattern of this peak would be characteristic of the presence of one dysprosium atom.

Fragmentation Pattern: The primary fragmentation pathway for such organometallic complexes is the sequential loss of intact ligands.

Hypothetical Fragmentation Data

| Ion | m/z (approx.) | Description |

|---|---|---|

| [Dy(iPrCp)₃]⁺ | 485 | Molecular Ion |

| [Dy(iPrCp)₂]⁺ | 378 | Loss of one iPrCp ligand |

| [Dy(iPrCp)]⁺ | 269 | Loss of two iPrCp ligands |

Note: This table is predictive and not based on published experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and provide information about bonding.

For Tris(i-propylcyclopentadienyl)dysprosium(III), the spectra would be dominated by the vibrations of the isopropylcyclopentadienyl ligands.

Expected Vibrational Modes

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (sp³) | 2850-3000 | Stretching (isopropyl CH₃, CH) |

| C-H (sp²) | 3000-3100 | Stretching (Cp ring) |

| C=C (sp²) | 1400-1500 | Stretching (Cp ring) |

Note: This table provides general ranges for expected vibrations and is not based on published experimental spectra for the specific compound.

Analysis of the low-frequency region (below 400 cm⁻¹) would be particularly important for identifying the stretching and bending modes associated with the Dysprosium-ligand bonds, providing direct insight into the bond strength. No specific IR or Raman spectra for Tris(i-propylcyclopentadienyl)dysprosium(III) have been published.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. For Tris(i-propylcyclopentadienyl)dysprosium(III), the theoretical elemental composition is calculated based on its chemical formula, C₂₄H₃₃Dy, and a molecular weight of 484.02 g/mol . A comparison between the calculated and experimentally determined weight percentages of carbon and hydrogen is crucial for confirming the purity and identity of the compound. While specific experimental data for this compound is not widely published, the theoretical values provide a benchmark for analytical verification.

Table 1: Theoretical Elemental Composition of Tris(i-propylcyclopentadienyl)dysprosium(III)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 24 | 288.24 | 59.55 |

| Hydrogen | H | 1.008 | 33 | 33.264 | 6.87 |

| Dysprosium | Dy | 162.50 | 1 | 162.50 | 33.57 |

| Total | 484.004 | 100.00 |

Table 2: Hypothetical Thermogravimetric Analysis Data for a Tris(alkylcyclopentadienyl)lanthanide Complex

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100-250 | < 1 | Loss of volatile impurities |

| 250-450 | ~65 | Decomposition and loss of cyclopentadienyl ligands |

| > 450 | - | Formation of stable lanthanide-containing residue |

Note: This table is illustrative and based on general knowledge of related compounds, as specific TGA data for Tris(i-propylcyclopentadienyl)dysprosium(III) is not available in the cited sources.

X-ray Absorption Spectroscopy (XAS) for Formal Oxidation State and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the electronic structure and local atomic arrangement of a specific element within a compound. nih.gov The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, at and near the absorption edge, is particularly sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. rsc.org For Tris(i-propylcyclopentadienyl)dysprosium(III), the position of the dysprosium L₃-edge in the XANES spectrum would be indicative of its +3 oxidation state. The features within the XANES spectrum can also be compared to those of known dysprosium compounds to confirm the local symmetry around the dysprosium ion.

The EXAFS region, which extends several hundred electron volts above the absorption edge, contains information about the number, type, and distance of the neighboring atoms. Analysis of the EXAFS data for Tris(i-propylcyclopentadienyl)dysprosium(III) would allow for the determination of the Dy-C bond lengths and the coordination number of the dysprosium center. This information is crucial for understanding the bonding and structure of the molecule in detail. Although specific XAS data for Tris(i-propylcyclopentadienyl)dysprosium(III) is not available in the provided search results, the technique remains a highly relevant and powerful tool for the characterization of such organodysprosium compounds. rsc.org

Table 3: Expected Information from X-ray Absorption Spectroscopy of Tris(i-propylcyclopentadienyl)dysprosium(III)

| XAS Region | Parameter | Expected Finding |

| XANES | Dy L₃-edge Position | Consistent with a +3 oxidation state for dysprosium. |

| XANES | Pre-edge Features | Information on the local coordination geometry around the Dy(III) center. |

| EXAFS | Coordination Number | Determination of the number of carbon atoms directly bonded to the dysprosium atom. |

| EXAFS | Bond Distances | Precise measurement of the average Dy-C bond lengths. |

Computational and Theoretical Investigations of Tris I Propylcyclopentadienyl Dysprosium Iii

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic structure and bonding in Tris(i-propylcyclopentadienyl)dysprosium(III). The interaction between the dysprosium(III) ion and the three isopropylcyclopentadienyl ligands is complex, involving a mix of ionic and covalent contributions. nih.gov The trivalent dysprosium ion (Dy³⁺) possesses an open 4f electronic shell ([Xe]4f⁹), which is primarily responsible for its magnetic properties. acs.org

The bonding with the cyclopentadienyl (B1206354) rings is predominantly ionic, arising from the electrostatic attraction between the positively charged Dy³⁺ ion and the anionic cyclopentadienyl ligands. However, computational studies on analogous lanthanide and actinide cyclopentadienyl complexes have revealed non-negligible covalent interactions. nih.govnih.gov These covalent contributions arise from the overlap of the ligand π orbitals with the vacant orbitals of the dysprosium ion. The isopropyl substituents on the cyclopentadienyl rings can influence the electronic properties of the ligand, which in turn affects the nature of the metal-ligand bond. nih.gov Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify the charge transfer and orbital interactions between the metal center and the ligands, providing a more detailed picture of the bonding. nih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

The steric bulk of the isopropyl groups plays a significant role in the final geometry. nih.gov These bulky substituents influence the tilting and rotation of the cyclopentadienyl rings, which can have a direct impact on the ligand field experienced by the dysprosium ion and, consequently, its magnetic properties. roaldhoffmann.com DFT calculations can also provide valuable information about the relative energies of different possible conformers of the molecule.

| Computational Method | Key Applications for Tris(i-propylcyclopentadienyl)dysprosium(III) | Typical Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, calculation of relative energies of conformers. | Prediction of bond lengths, bond angles, and overall molecular structure. Identification of the most stable conformer. |

| Natural Bond Orbital (NBO) Analysis | Quantification of charge transfer and orbital interactions. | Detailed understanding of the ionic and covalent character of the metal-ligand bonds. |

Advanced Ab Initio Methods (e.g., CASSCF) for Correlated Electron Systems

The accurate description of the electronic structure of lanthanide complexes, with their highly correlated 4f electrons, necessitates the use of advanced ab initio methods. The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for this purpose. nih.gov CASSCF calculations explicitly treat the strong electron correlation within the 4f shell of the dysprosium(III) ion. rsc.org

Following a CASSCF calculation, spin-orbit coupling effects, which are substantial for heavy elements like dysprosium, are typically included using methods like the Restricted Active Space State Interaction (RASSI-SO). acs.org This multi-step approach provides a detailed picture of the electronic states, including the ground and excited Kramers doublets of the Dy³⁺ ion. rsc.org The results of these calculations are crucial for understanding the magnetic anisotropy of the molecule, which is a key parameter for its potential as a single-molecule magnet. researchgate.net The calculations can predict the orientation of the magnetic easy-axis and the energy barrier for magnetization reversal. rsc.orgbohrium.com

Ligand Field Theory and its Application to Dysprosium(III) Complexes

Ligand Field Theory (LFT) provides a framework for understanding how the surrounding ligands influence the electronic energy levels of the central metal ion. In Tris(i-propylcyclopentadienyl)dysprosium(III), the three isopropylcyclopentadienyl ligands create a specific electrostatic environment, or ligand field, around the Dy³⁺ ion. rsc.org This field lifts the degeneracy of the 4f orbitals, leading to a splitting of the electronic states. nih.gov

The symmetry and strength of the ligand field are critical in determining the magnetic properties of the complex. acs.org For dysprosium(III) SMMs, a strong axial ligand field is desirable to maximize the magnetic anisotropy. rsc.org The arrangement of the bulky isopropylcyclopentadienyl ligands in a pseudo-trigonal geometry can create such an axial field. escholarship.org Computational methods, particularly ab initio calculations, can be used to determine the crystal field parameters, which quantify the strength and symmetry of the ligand field and allow for a detailed analysis of the splitting of the Dy³⁺ energy levels. acs.orgnih.gov

Computational Modeling of Single-Molecule Magnet (SMM) Design Principles

Computational modeling plays a pivotal role in the rational design of new and improved single-molecule magnets. acs.org For dysprosium(III)-based SMMs like Tris(i-propylcyclopentadienyl)dysprosium(III), theoretical calculations are used to establish magneto-structural correlations, which link specific geometric and electronic features to the observed magnetic behavior. acs.org

A key design principle for high-performance Dy³⁺ SMMs is the creation of a strong axial ligand field, which stabilizes a ground state with a large magnetic moment projection and creates a significant energy barrier to magnetization reversal. rsc.org Computational studies on dysprosium metallocenes have shown that the angle between the cyclopentadienyl rings and the Dy-C bond distances are critical parameters that can be tuned to enhance the magnetic anisotropy. escholarship.org Theoretical investigations can screen potential ligand modifications, such as varying the substituents on the cyclopentadienyl rings, to predict their impact on the SMM properties before undertaking challenging synthetic work. acs.org These models also help in understanding and predicting the different magnetic relaxation pathways, including Orbach, Raman, and quantum tunneling processes. berkeley.edunih.govresearchgate.net

| Computational Method | Focus of Investigation | Key Design Principle Explored |

|---|---|---|

| CASSCF/RASSI-SO | Magnetic anisotropy and electronic states. | Maximizing the energy barrier for magnetization reversal by tuning the ligand field. |

| DFT | Magneto-structural correlations. | Relating geometric parameters (e.g., Cp-Dy-Cp angle) to magnetic properties. |

| Analysis of Relaxation Pathways | Orbach, Raman, Quantum Tunneling. | Minimizing quantum tunneling of magnetization to enhance SMM performance. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. byu.edu For a flexible molecule like Tris(i-propylcyclopentadienyl)dysprosium(III), MD simulations can provide insights into its conformational landscape and behavior in solution. acs.orgnih.govresearchgate.net The isopropyl groups and the cyclopentadienyl rings can rotate, leading to a variety of possible conformations. MD simulations can explore these different conformations and determine their relative populations and the energy barriers for interconversion. roaldhoffmann.com

In solution, the interaction of the complex with solvent molecules can influence its structure and dynamics. MD simulations that explicitly include solvent molecules can model these interactions and provide a more realistic picture of the molecule's behavior in a condensed phase. acs.orgnih.govarxiv.org This is particularly important for understanding how the magnetic properties of the complex might be affected by its environment.

Reactivity and Reaction Chemistry of Tris I Propylcyclopentadienyl Dysprosium Iii

Stoichiometric Reactivity with Small Molecules and Probing Reaction Intermediates

While specific studies on the stoichiometric reactivity of Tris(i-propylcyclopentadienyl)dysprosium(III) with small molecules are not extensively documented in the reviewed literature, the general reactivity of tris(cyclopentadienyl)lanthanide complexes provides a framework for understanding its potential chemical behavior. These complexes are known to be highly reactive due to the coordinative unsaturation and the strong Lewis acidity of the lanthanide center.

Homoleptic cyclopentadienyl (B1206354) lanthanide complexes, such as Cp₃Ln (where Ln is a lanthanide), have demonstrated significant catalytic activity in reactions like the hydroboration of aldehydes and ketones. acs.orgorganic-chemistry.orgnih.gov This reactivity underscores their ability to interact with and activate small molecules. The catalytic cycle of such reactions likely involves the formation of transient intermediates where the small molecule substrate coordinates to the dysprosium center.

Ligand Exchange and Substitution Processes in Organodysprosium Complexes

Ligand exchange and substitution are fundamental processes in the chemistry of organodysprosium complexes, influencing their synthesis, reactivity, and catalytic applications. The substitution of ligands in an organometallic complex can occur through various mechanisms, primarily categorized as dissociative, associative, or interchange pathways. The operative mechanism is often dictated by the electronic saturation and steric bulk of the complex.

For tris(cyclopentadienyl)lanthanide complexes, ligand exchange reactions are well-documented. For instance, the reaction of Cp₂LnCl with one equivalent of KTp(Me₂) (where Tp(Me₂) = hydrotris(3,5-dimethylpyrazolyl)borate) in toluene (B28343) yields mixed-ligand complexes of the type Cp₂Ln(Tp(Me₂)). nih.gov This demonstrates the feasibility of substituting a cyclopentadienyl ligand. The solvent can play a crucial role in the outcome of these reactions; conducting the same reaction in THF can lead to the formation of different products, such as CpLn(Tp(Me₂))Cl(THF). nih.gov

Furthermore, the reactivity of these mixed-ligand complexes towards proton-donating reagents can lead to further ligand substitution. For example, the treatment of Cp₂Dy(Tp(Me₂)) with 3,5-dimethylpyrazole (B48361) can result in the complete abstraction of the cyclopentadienyl ligands to form (Tp(Me₂))Dy(Pz(Me₂))₂(THF). nih.gov The kinetics of such ligand exchange processes in lanthanide complexes can be investigated using techniques like quantitative mass spectrometry, which allows for the determination of dissociation rate constants and thermodynamic parameters of the solution equilibria. nih.gov

Below is a table summarizing representative ligand substitution reactions in dysprosium cyclopentadienyl complexes.

| Starting Complex | Reagent | Solvent | Product | Reference |

| Cp₂DyCl | KTp(Me₂) | Toluene | Cp₂Dy(Tp(Me₂)) | nih.gov |

| Cp₂DyCl | KTp(Me₂) | THF | CpDy(Tp(Me₂))Cl(THF) | nih.gov |

| Cp₂Dy(Tp(Me₂)) | 2 eq. 3,5-dimethylpyrazole | THF | (Tp(Me₂))Dy(Pz(Me₂))₂(THF) | nih.gov |

Note: Cp = cyclopentadienyl; Tp(Me₂) = hydrotris(3,5-dimethylpyrazolyl)borate; Pz(Me₂) = 3,5-dimethylpyrazolate; THF = tetrahydrofuran (B95107).

Redox Chemistry and Electrochemistry of Dysprosium(III/II) Species

The redox chemistry of dysprosium complexes is of significant interest, particularly in the context of single-molecule magnets (SMMs) where the magnetic properties can be switched by changing the oxidation state of the metal ion. rsc.org While the +3 oxidation state is the most stable for dysprosium, the +2 state is accessible and has been characterized in various coordination environments, including metallocene complexes. nih.gov

The reduction of Dy(III) to Dy(II) in cyclopentadienyl complexes has been achieved, leading to the synthesis of neutral, linear metallocenes. nih.gov A comparison of the magnetic relaxation behavior of divalent dysprosium metallocenes with their trivalent counterparts reveals that lanthanide reduction can significantly alter the magnetic properties. nih.gov

Electrochemical techniques such as cyclic voltammetry (CV) are instrumental in probing the redox behavior of these complexes. CV studies on dysprosium complexes can reveal the potentials at which the Dy(III)/Dy(II) redox couple occurs and provide insights into the reversibility and kinetics of the electron transfer process. For instance, studies on a redox-active dysprosium SMM have shown two mono-electronic oxidations, corresponding to the formation of a radical cation and a dicationic species. mdpi.com

While specific cyclic voltammetry data for Tris(i-propylcyclopentadienyl)dysprosium(III) is not available in the reviewed literature, the table below presents representative redox potential data for related dysprosium complexes to illustrate the typical range of values.

| Complex | Redox Process | E₁/₂ (V vs. Fc⁺/Fc) | Solvent/Electrolyte | Reference |

| [Dy(tta)₃(L)] | L/L⁺• | +0.519 | CH₂Cl₂/[NBu₄][PF₆] | mdpi.com |

| [Dy(tta)₃(L)] | L⁺•/L²⁺ | +0.941 | CH₂Cl₂/[NBu₄][PF₆] | mdpi.com |

| [(CpAr₃)₄Dy(III)₂Cl₄K₂] | Dy(III) → Dy(II) | Not specified | THF/[NBu₄][PF₆] | researchgate.net |

Note: tta = 2-thenoyltrifluoroacetonate; L = a redox-active ligand; CpAr₃ = a tri-aryl-substituted cyclopentadienyl ligand.

Photochemical Reactivity and Energy Transfer Pathways

The photochemical reactivity of lanthanide complexes is an area of growing interest, with potential applications in light-emitting devices, sensors, and photoredox catalysis. The unique photophysical properties of lanthanide ions, characterized by sharp, line-like emission bands and long-lived excited states, arise from transitions within the 4f electron shell.

In many dysprosium(III) complexes, the metal-centered luminescence is sensitized through an "antenna effect," where organic ligands absorb light and efficiently transfer the energy to the dysprosium ion. The efficiency of this intramolecular energy transfer is a key factor in the observed luminescence. americanelements.com The energy transfer pathways in lanthanide complexes can be complex and are influenced by the nature of the lanthanide ion and the coordinated ligands. rsc.org

While the photophysics of many dysprosium coordination complexes have been studied, there is a notable lack of specific research on the photochemical reactivity of organodysprosium complexes like Tris(i-propylcyclopentadienyl)dysprosium(III). General studies on lanthanide-anthracene complexes have shown that the photochemical behavior, such as [4+4] cycloaddition, is dependent on the specific lanthanide ion present, which regulates the photophysical and photochemical pathways through energy transfer processes. rsc.org

The excitation of certain lanthanide ions with visible light can lead to emissive states with more negative electrochemical potentials than their ground states, enabling them to act as initiators for photochemical reactions. organic-chemistry.org While this has been explored for Sm(II), Eu(II), and Ce(III), the photochemical reactivity of Dy(III) in this context is less understood. Further research is needed to elucidate the specific photochemical reactions and energy transfer mechanisms operative in Tris(i-propylcyclopentadienyl)dysprosium(III) and related organodysprosium compounds.

Advanced Materials Precursor Chemistry and Deposition Methodologies Utilizing Tris I Propylcyclopentadienyl Dysprosium Iii

Chemical Vapor Deposition (CVD) Precursors for Thin Film Fabrication

Tris(i-propylcyclopentadienyl)dysprosium(III) is classified as a precursor for metal-organic chemical vapor deposition (MOCVD), a technique widely used for the synthesis of high-purity thin films and coatings. The selection of a precursor is critical to the success of the CVD process, with key properties including sufficient vapor pressure, thermal stability to prevent premature decomposition, and clean decomposition pathways to minimize the incorporation of impurities into the growing film.

The isopropylcyclopentadienyl ligands in Dy(iPrCp)₃ are designed to enhance the compound's volatility compared to simpler cyclopentadienyl (B1206354) analogues. The steric bulk of these ligands can also contribute to the stability of the molecule in the gas phase. While specific CVD process parameters for Tris(i-propylcyclopentadienyl)dysprosium(III) are not extensively reported in peer-reviewed literature, the general principles of MOCVD suggest that it would be used in a heated bubbler to generate a vapor, which is then transported to a reaction chamber using a carrier gas. Inside the chamber, the precursor decomposes on a heated substrate to form a dysprosium-containing thin film. The deposition temperature would be a critical parameter, influencing the growth rate and properties of the resulting film.

Table 1: General Properties of Tris(i-propylcyclopentadienyl)dysprosium(III) as a CVD Precursor

| Property | Value | Significance in CVD |

| Chemical Formula | C₂₄H₃₃Dy | Source of dysprosium for the thin film. |

| Molecular Weight | 484.02 g/mol | Influences vapor pressure and transport properties. |

| Appearance | Reported as a yellow solid. | Physical state at room temperature. |

| Volatility | Sufficient for CVD applications. | Enables transport of the precursor to the substrate. |

| Thermal Stability | Designed for controlled decomposition. | Prevents premature decomposition before reaching the substrate. |

Atomic Layer Deposition (ALD) Applications for Uniform Film Growth

Atomic layer deposition is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. This method is particularly advantageous for creating highly conformal and uniform films on complex, three-dimensional structures. Tris(i-propylcyclopentadienyl)dysprosium(III) is also identified as a precursor for ALD.

In a typical ALD process for depositing dysprosium oxide (Dy₂O₃), the substrate would be exposed to alternating pulses of the dysprosium precursor and a co-reactant, such as water, ozone, or plasma-generated oxygen radicals. Each pulse is separated by a purge step with an inert gas to remove any unreacted precursor or byproducts. The self-limiting nature of the surface reactions ensures that film growth proceeds in a layer-by-layer fashion.

While specific ALD process parameters using Tris(i-propylcyclopentadienyl)dysprosium(III) are not widely published, research on similar lanthanide precursors provides insight into the potential process conditions. For instance, the deposition temperature, pulse times, and purge times would be crucial parameters to optimize for achieving ideal ALD growth. The choice of co-reactant would also significantly impact the film's properties, such as its chemical composition and crystallinity.

Table 2: Hypothetical ALD Cycle for Dysprosium Oxide using Dy(iPrCp)₃

| Step | Process | Purpose |

| 1 | Pulse Tris(i-propylcyclopentadienyl)dysprosium(III) | Precursor chemisorbs onto the substrate surface. |

| 2 | Purge with inert gas | Remove unreacted precursor and byproducts. |

| 3 | Pulse co-reactant (e.g., H₂O, O₃) | Co-reactant reacts with the chemisorbed precursor layer. |

| 4 | Purge with inert gas | Remove unreacted co-reactant and byproducts. |

Note: This table represents a general ALD cycle. The specific parameters for Tris(i-propylcyclopentadienyl)dysprosium(III) would require experimental determination.

Precursors for Magnetic Thin Film Development

Dysprosium is a rare-earth element known for its high magnetic moment, making it a key component in various magnetic materials, including high-performance permanent magnets and magneto-optical recording media. The fabrication of thin films containing dysprosium is of significant interest for applications in microscale magnetic devices and spintronics.

Tris(i-propylcyclopentadienyl)dysprosium(III) can serve as a precursor for the deposition of dysprosium-containing magnetic thin films, such as dysprosium oxide or dysprosium-doped materials. The magnetic properties of these films are highly dependent on their crystal structure, stoichiometry, and microstructure, all of which can be controlled through the deposition process parameters. For instance, the deposition of dysprosium iron garnet (Dy₃Fe₅O₁₂) thin films, a material with interesting magnetic and magneto-optical properties, could potentially be achieved by co-deposition using Tris(i-propylcyclopentadienyl)dysprosium(III) and a suitable iron precursor.

Detailed research findings on the magnetic properties of thin films specifically grown from Tris(i-propylcyclopentadienyl)dysprosium(III) are scarce. However, the general expectation is that the incorporation of dysprosium would impart significant magnetic anisotropy to the material due to the element's highly anisotropic 4f electron cloud.

Precursor Design for Luminescent Materials

The trivalent dysprosium ion (Dy³⁺) is known for its characteristic luminescence, with strong emission bands in the visible spectrum, particularly in the yellow and blue regions. This makes dysprosium-doped materials promising for applications in phosphors for lighting and displays, as well as in optical amplifiers and lasers.

The use of Tris(i-propylcyclopentadienyl)dysprosium(III) as a precursor allows for the introduction of Dy³⁺ ions into a variety of host materials during thin film deposition. By carefully controlling the doping concentration and the host material's crystal structure, the luminescent properties, such as the emission wavelength, intensity, and lifetime, can be tailored. For example, dysprosium-doped yttrium aluminum garnet (YAG:Dy) is a known phosphor material, and thin films of this material could potentially be fabricated using MOCVD or ALD with the appropriate yttrium, aluminum, and dysprosium precursors.

As with the other applications, specific research detailing the luminescent properties of materials synthesized using Tris(i-propylcyclopentadienyl)dysprosium(III) is not widely available. However, the fundamental spectroscopic properties of the Dy³⁺ ion are well-established, providing a basis for the design of new luminescent thin film materials using this precursor.

Future Research Directions and Emerging Avenues for Tris I Propylcyclopentadienyl Dysprosium Iii Chemistry

Rational Design Principles for Tailored Functionality and Enhanced Performance

The future development of dysprosium-based molecular materials hinges on the ability to precisely control their properties through rational molecular design. The functionality of Tris(i-propylcyclopentadienyl)dysprosium(III), especially its behavior as a single-molecule magnet (SMM), is intrinsically linked to the coordination environment of the dysprosium(III) ion. Research is moving beyond serendipitous discovery towards a design-oriented approach where ligands are systematically modified to achieve desired outcomes.

Key research directions include:

Ligand Field Modification: The isopropylcyclopentadienyl ligands play a crucial role in determining the electronic structure and magnetic anisotropy of the Dy(III) center. Future work will involve synthesizing derivatives with different steric bulk and electronic properties. For instance, altering the alkyl substituents on the cyclopentadienyl (B1206354) ring can subtly change the crystal field splitting of the Dy(III) 4f orbitals, which directly impacts the energy barrier to magnetization reversal—a key parameter for SMM performance.

Symmetry Control: The symmetry of the coordination sphere around the dysprosium ion is a critical factor. High-symmetry environments are generally detrimental to SMM behavior. Therefore, strategies to enforce low-symmetry coordination geometries through ligand design are paramount. This could involve using constrained or multidentate ligands that dictate a specific, highly anisotropic arrangement around the metal center. americanelements.com

Supramolecular Interactions: Exploring and controlling intermolecular interactions is another frontier. By designing ligands that promote specific magnetic interactions between individual Tris(i-propylcyclopentadienyl)dysprosium(III) molecules in the solid state, it may be possible to create materials with collective magnetic phenomena, such as long-range magnetic ordering.

Interactive Table: Principles for Performance Enhancement

| Design Principle | Target Property | Rationale |

|---|---|---|

| Ligand Steric Hindrance | Magnetic Relaxation Time | Increased steric bulk can lengthen the distance between Dy(III) centers, minimizing quantum tunneling of magnetization (QTM) and enhancing SMM properties. |

| Ligand Electronic Effects | Magnetic Anisotropy | Modifying electron-donating or -withdrawing groups on the cyclopentadienyl ring alters the ligand field, directly tuning the magnetic anisotropy required for high-performance SMMs. |

| Coordination Geometry | Energy Barrier (Ueff) | Enforcing low-symmetry coordination environments (e.g., through constrained ligands) maximizes the energy barrier for magnetization reversal. americanelements.com |

| Isotopic Enrichment | Spin Coherence Times | Using isotopically pure ligands and metals can reduce nuclear spin-spin interactions, thereby increasing the coherence times essential for quantum information processing applications. americanelements.com |

Integration into Multifunctional Molecular Systems

A significant future challenge is the incorporation of individual molecules like Tris(i-propylcyclopentadienyl)dysprosium(III) into larger, functional systems and devices. This transition from a discrete molecule to a material component is essential for realizing its potential in areas such as high-density data storage, spintronics, and quantum computing.

Emerging avenues for integration include:

Surface Deposition and Device Fabrication: The compound's utility as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) highlights its potential for creating thin films. strem.comereztech.com Future research will focus on developing methods to deposit intact monolayers of Tris(i-propylcyclopentadienyl)dysprosium(III) onto various substrates (e.g., silicon, gold, graphene). This would allow for the investigation of single-molecule properties and the fabrication of molecular-scale electronic and spintronic devices.

Hybrid Materials: Integrating the dysprosium complex into hybrid materials, such as metal-organic frameworks (MOFs) or polymers, offers a pathway to combine the magnetic properties of the molecule with the structural integrity, porosity, or processability of a host matrix. This could lead to the development of multifunctional materials, such as magneto-optical sensors or magnetically switchable catalysts.

Molecular Spintronics: Research will explore the interface between Tris(i-propylcyclopentadienyl)dysprosium(III) and conductive materials. The goal is to read and write the magnetic state of individual molecules using electrical currents, which is the foundational concept of molecular spintronics. This requires precise control over the molecule-electrode interface and a deep understanding of spin transport phenomena at the nanoscale.

Green Chemistry Principles in Organodysprosium Synthesis and Application

The synthesis of organometallic compounds, including organodysprosium complexes, has traditionally relied on methods that may not align with modern standards of sustainability. A crucial future direction is the incorporation of green chemistry principles to reduce the environmental impact of both the synthesis and the application of these materials. nih.govijfmr.com This involves a holistic rethinking of the chemical lifecycle, from starting materials to final products. paperpublications.org

Key areas for improvement include:

Solvent Minimization and Replacement: Many synthetic routes for organometallic compounds utilize volatile and often hazardous organic solvents. ijfmr.com Future research should explore solvent-free synthetic methods, such as mechanochemistry (ball milling), or the use of greener solvents like ionic liquids or supercritical fluids. nih.gov

Atom Economy: Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. paperpublications.orgyoutube.com This involves favoring catalytic routes over stoichiometric ones and designing reaction pathways that avoid the use of protecting groups or other auxiliary substances.

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or ultrasound-assisted reactions, can significantly reduce the energy consumption and reaction times compared to conventional heating. ijfmr.com

Renewable Feedstocks: While challenging for organometallic chemistry, a long-term goal is to derive ligands and reagents from renewable resources rather than petrochemical feedstocks.

Interactive Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Organodysprosium Synthesis |

|---|---|

| 1. Waste Prevention | Develop synthetic routes with higher yields and fewer byproducts to prevent waste generation from the outset. paperpublications.org |

| 2. Atom Economy | Design reactions where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com |

| 3. Less Hazardous Synthesis | Avoid using highly toxic or pyrophoric reagents (e.g., certain alkali metal reagents) by developing alternative activation methods. |

| 4. Designing Safer Chemicals | Design final products that are stable under ambient conditions but can be degraded into innocuous substances after their useful life. paperpublications.org |

| 5. Safer Solvents & Auxiliaries | Replace hazardous solvents like chlorinated hydrocarbons or ethers with safer alternatives such as water, ethanol, or ionic liquids, or perform reactions solvent-free. ijfmr.comyoutube.com |

| 6. Design for Energy Efficiency | Utilize microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional refluxing. ijfmr.com |

Development of Novel Spectroscopic and Analytical Tools for In Situ Reaction Monitoring

A comprehensive understanding of the formation, stability, and reactivity of Tris(i-propylcyclopentadienyl)dysprosium(III) requires advanced analytical techniques that can probe the system in real-time. While standard characterization of the final product by methods like single-crystal X-ray diffraction and NMR spectroscopy is well-established, these techniques provide little information about the reaction mechanism or the presence of transient intermediates. libretexts.orgrroij.com

Future research will focus on the development and application of novel tools for in situ monitoring:

Flow Chemistry with Integrated Analytics: Combining automated flow synthesis platforms with online analytical tools (e.g., IR, UV-Vis, or NMR spectroscopy) can provide real-time kinetic data. This approach allows for rapid reaction optimization and the identification of short-lived intermediate species that are undetectable by conventional batch analysis.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) are highly sensitive and can be used to analyze reaction mixtures directly from solution. uvic.ca This is particularly useful for identifying and structurally characterizing intermediates and products in complex organometallic reaction pathways. For air-sensitive compounds, interfacing the reaction setup with the spectrometer inside an inert-atmosphere glovebox is a key technical goal. uvic.ca

Operando Spectroscopy: The development of spectroscopic cells that allow for the monitoring of a reaction under its actual operating conditions (operando) is a major goal. For example, an operando NMR or Raman spectroscopy setup could provide invaluable insight into the structural transformations occurring during the synthesis of Tris(i-propylcyclopentadienyl)dysprosium(III) or during its deposition as a thin film.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Tris(i-propylcyclopentadienyl)dysprosium(III), and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting dysprosium(III) precursors (e.g., DyCl₃) with i-propylcyclopentadienyl ligands under inert atmospheres (argon/glovebox). Solvent choice (e.g., THF or toluene), temperature (80–120°C), and stoichiometric ratios (3:1 ligand-to-metal) are critical for optimal yield. Purification via vacuum sublimation or recrystallization is recommended to achieve >97% purity. Monitor reaction progress using NMR or FTIR to track ligand coordination .

- Data Considerations : Variations in reaction time (12–48 hours) may lead to trade-offs between yield (60–85%) and byproduct formation. Contradictions in literature-reported yields often stem from differences in precursor reactivity or moisture contamination .

Q. How can the structural integrity of Tris(i-propylcyclopentadienyl)dysprosium(III) be validated post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (XRD) to confirm the tris-complex geometry and ligand arrangement. Complement with elemental analysis (EA) for C/H content and inductively coupled plasma mass spectrometry (ICP-MS) for Dy quantification. For amorphous samples, employ extended X-ray absorption fine structure (EXAFS) to probe local coordination environments .

- Data Considerations : Discrepancies in XRD vs. EXAFS data may arise from crystal packing effects or sample heterogeneity. Cross-validate with magnetic susceptibility measurements to detect impurities .

Advanced Research Questions

Q. What strategies are effective for probing the magnetic anisotropy of Tris(i-propylcyclopentadienyl)dysprosium(III) in single-molecule magnet (SMM) studies?

- Methodological Answer : Perform alternating-current (AC) susceptibility measurements under zero direct-current (DC) field to observe temperature/frequency-dependent relaxation. Supplement with high-field electron paramagnetic resonance (HF-EPR) to quantify axial anisotropy parameters (D values). Ab initio CASSCF/NEVPT2 calculations can model ligand-field effects on magnetic anisotropy .

- Data Contradictions : Disagreements between experimental D values and computational predictions often stem from approximations in ligand-field modeling or solvent-induced distortions in crystal structures .

Q. How does ligand substitution (e.g., i-propyl vs. n-butyl cyclopentadienyl) alter the redox behavior of lanthanide(III) complexes?

- Methodological Answer : Conduct cyclic voltammetry (CV) in anhydrous THF with a supporting electrolyte (e.g., [ⁿBu₄N][PF₆]). Compare oxidation/reduction potentials of Tris(i-propylcyclopentadienyl)dysprosium(III) with analogs like Tris(n-butylcyclopentadienyl)yttrium(III). DFT calculations can elucidate electronic effects of alkyl chain length on frontier orbitals .

- Data Gaps : Limited electrochemical data for Dy(III) complexes necessitate careful benchmarking against well-characterized Eu(III) or Gd(III) systems .

Q. What experimental precautions are critical for handling Tris(i-propylcyclopentadienyl)dysprosium(III) due to its air- and moisture-sensitive nature?

- Methodological Answer : Use Schlenk-line or glovebox techniques for synthesis and storage. Store under inert gas (argon) in flame-sealed ampoules. Avoid contact with protic solvents (e.g., water, alcohols) to prevent ligand hydrolysis. Implement NFPA 704-compliant fire safety protocols (dry powder extinguishers) due to pyrophoric risks .

- Best Practices : Regularly calibrate oxygen/moisture sensors in gloveboxes and validate inert conditions via NMR solvent lock signals .

Data Analysis & Conflict Resolution

Q. How should researchers address contradictions in reported magnetic relaxation times for Tris(i-propylcyclopentadienyl)dysprosium(III) across studies?

- Methodological Answer : Standardize measurement parameters (e.g., 2 K vs. 5 K, DC field strength) and sample preparation (crystalline vs. powder forms). Replicate experiments using multiple techniques (e.g., AC susceptibility, μ-SQUID) to isolate extrinsic effects (e.g., intermolecular interactions). Publish raw datasets with metadata (e.g., cooling rates, crystallographic details) to enable cross-study comparisons .

Q. What statistical frameworks are appropriate for analyzing ligand-induced variations in lanthanide complex stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.